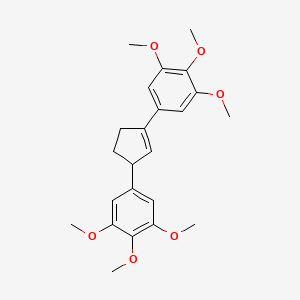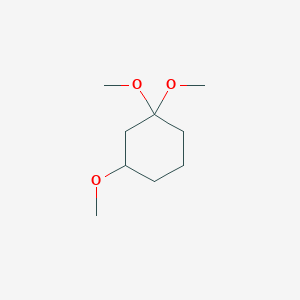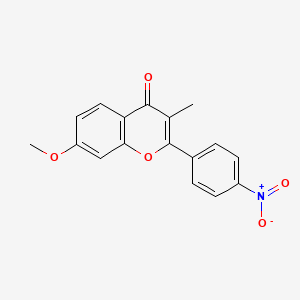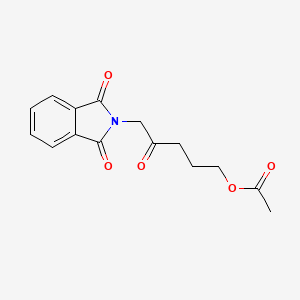
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring fused with a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide typically involves the cyclization of anthranilic acid derivatives with sulfonamide precursors. One common method includes the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine to form the benzoxazine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The benzoxazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aniline, piperidine, and other amines . Reaction conditions often involve the use of solvents such as chloroform or ethanol and catalysts like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives and sulfonamide compounds. These products can exhibit different chemical and biological properties depending on the substituents introduced during the reactions.
Wissenschaftliche Forschungsanwendungen
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the synthesis of advanced materials, including polymers and resins.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-2-furanyl)methylacetamide
- 2-(3-Nitrophenyl)-3,1-benzoxazin-4-one
- 2-(3-Thiophenyl)acetic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester
Uniqueness
N-(6-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and sulfonamide groups enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
| 116445-92-2 | |
Molekularformel |
C14H9ClN2O4S |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
N-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H9ClN2O4S/c15-9-6-7-12-11(8-9)13(18)21-14(16-12)17-22(19,20)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI-Schlüssel |
KGMGHHDDTVUDCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










